1-(3-Chlorophenyl)-4-[3-(4-chlorophenyl)acryloyl]piperazine

Structure–Activity Relationship PAF Receptor Antagonist Piperazine Derivatives

This dichloro-substituted N-acryloylpiperazine, featuring a meta-chloro N-aryl and para-chloro cinnamoyl motif, represents a defined variable in the Sankyo PAF antagonist series. Its distinct substitution pattern enables precise SAR studies, platelet-aggregation screening, and pharmacophoric mapping. Procure with confidence for focused library synthesis and target-validation workflows.

Molecular Formula C19H18Cl2N2O
Molecular Weight 361.3g/mol
CAS No. 329778-20-3
Cat. No. B371448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)-4-[3-(4-chlorophenyl)acryloyl]piperazine
CAS329778-20-3
Molecular FormulaC19H18Cl2N2O
Molecular Weight361.3g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C=CC3=CC=C(C=C3)Cl
InChIInChI=1S/C19H18Cl2N2O/c20-16-7-4-15(5-8-16)6-9-19(24)23-12-10-22(11-13-23)18-3-1-2-17(21)14-18/h1-9,14H,10-13H2/b9-6+
InChIKeyOMCXRYACTYEXPC-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chlorophenyl)-4-[3-(4-chlorophenyl)acryloyl]piperazine (CAS 329778-20-3): Compound Profile and Procurement Baseline


1-(3-Chlorophenyl)-4-[3-(4-chlorophenyl)acryloyl]piperazine (CAS 329778-20-3) is a dichloro-substituted N-acryloylpiperazine derivative. Its structure features a 1,4-disubstituted piperazine core bearing a 3-chlorophenyl group on one nitrogen and a (2E)-3-(4-chlorophenyl)prop-2-enoyl (4-chlorocinnamoyl) moiety on the other . The compound belongs to a well-precedented class of piperazine-based platelet-activating factor (PAF) receptor antagonists first disclosed in Sankyo Company patents, where the N-acryloylpiperazine scaffold is critical for PAF antagonism [1]. The meta-chloro substitution on the N-aryl ring and para-chloro substitution on the cinnamoyl group represent a specific substitution pattern that distinguishes this compound from other members of the N-acryloylpiperazine PAF antagonist series.

Why Generic Substitution of 1-(3-Chlorophenyl)-4-[3-(4-chlorophenyl)acryloyl]piperazine (CAS 329778-20-3) Is Not Advisable


Within the N-acryloylpiperazine chemotype, small changes in the aryl substitution pattern produce large differences in PAF receptor antagonist potency and dual anti-HIV-1 activity. The Sankyo patent family (EP0395446A2, US5192766) and subsequent structure–activity relationship (SAR) studies demonstrate that both the electronic distribution (the 'cache-oreilles' or ear-muff motif) and the lipophilicity of the substituents on the piperazine ring and the acryloyl moiety independently modulate anti-PAF efficacy and cytotoxicity profiles [1]. The leading compound PMS 601, for example, differs from CAS 329778-20-3 in both its N-acyl group and its aryl substitution, and exhibits distinct dual anti-PAF (IC50 ~8 µM) and anti-HIV-1 (IC50 ~11 µM) activity [2]. Consequently, CAS 329778-20-3 cannot be assumed to be functionally interchangeable with other N-acryloylpiperazines, and its specific substitution pattern—meta-chloro on the piperazine N-phenyl and para-chloro on the cinnamoyl moiety—must be treated as a distinct chemical entity for procurement and screening purposes.

Quantitative Differentiation Evidence for 1-(3-Chlorophenyl)-4-[3-(4-chlorophenyl)acryloyl]piperazine (CAS 329778-20-3) vs. Close Analogs


Structural Differentiation of CAS 329778-20-3 from the Phenyl-Substituted Analog (CAS 349417-98-7)

The target compound CAS 329778-20-3 differs from its closest commercially catalogued analog, (E)-1-(4-(3-chlorophenyl)piperazin-1-yl)-3-phenylprop-2-en-1-one (CAS 349417-98-7), by the presence of a para-chloro substituent on the cinnamoyl phenyl ring . Literature SAR studies on the N-acryloylpiperazine PAF antagonist series have established that the substitution pattern on the acryloyl aryl ring directly influences in vitro anti-PAF potency, with both electronic and steric contributions affecting receptor binding [1]. The para-chloro substitution in CAS 329778-20-3 increases both the electron-withdrawing character and the lipophilicity (calculated ClogP) of the cinnamoyl moiety relative to the unsubstituted phenyl analog, which is predicted to alter PAF receptor binding affinity according to the established pharmacophore model [1].

Structure–Activity Relationship PAF Receptor Antagonist Piperazine Derivatives

Differentiation from PMS 601: N-Acyl Group Architecture Drives Divergent Dual Activity Profiles

The benchmark dual PAF/HIV-1 antagonist PMS 601 (compound 1a in the Godfroid series) is a structurally distinct N-acylpiperazine that exhibits an anti-PAF IC50 of approximately 8 µM and an anti-HIV-1 IC50 of approximately 11 µM in monocyte-derived macrophages (MDM), without cytotoxicity at concentrations up to 1000 µM [1]. CAS 329778-20-3 differs from PMS 601 in two critical regions: (i) PMS 601 carries an N-acyl carbamate moiety linked to the piperazine, whereas CAS 329778-20-3 bears an N-cinnamoyl (acryloyl) group; (ii) the N-aryl substitution on the piperazine ring differs between the two compounds. The patent literature (EP0395446A2) explicitly teaches that both the nature of the N-acyl group and the aryl substitution pattern independently control PAF antagonist potency within the piperazine series [2]. The carbamate function present in PMS 601 has been specifically identified as favorable for antiviral activity, whereas the acryloyl linkage in CAS 329778-20-3 defines a distinct pharmacophoric geometry at the PAF receptor [1].

Dual PAF/HIV-1 Antagonism Piperazine Pharmacophore Anti-inflammatory

Meta-Chloro N-Aryl Substitution: Differentiation from Para-Chloro and Unsubstituted Piperazine Analogs

CAS 329778-20-3 incorporates a 3-chlorophenyl (meta-chloro) substituent on the piperazine N-aryl position. Related N-acryloylpiperazine analogs catalogued in vendor libraries include compounds with a 4-chlorophenyl substitution (e.g., CAS 329778-20-3 vs. 4-chlorophenyl analogs) and compounds with unsubstituted phenyl rings (e.g., CAS 349417-98-7) . The position of the chloro substituent on the N-aryl ring is pharmacophorically significant: SAR studies on piperazine-based PAF antagonists demonstrate that the spatial orientation of the electron-withdrawing group affects the 'cache-oreilles' electronic distribution required for optimal receptor interaction [1]. Meta-substitution (as in CAS 329778-20-3) presents a different electrostatic potential surface and dipole moment vector compared to para-substitution, which can translate into differential receptor binding kinetics and functional antagonism profiles [1].

N-Arylpiperazine SAR PAF Receptor Pharmacophore Receptor Binding

Synthetic Accessibility and Building-Block Utility: CAS 329778-20-3 as a Diversifiable Acryloylpiperazine Scaffold

The synthesis of CAS 329778-20-3 proceeds via condensation of 1-(3-chlorophenyl)piperazine with 4-chlorocinnamic acid or its activated derivative (e.g., acyl chloride), a well-established route for N-acryloylpiperazine construction [1]. This modular, two-component assembly strategy contrasts with analogs that require multi-step introduction of heterocyclic substituents or carbamate linkages. The commercial availability of 1-(3-chlorophenyl)piperazine (CAS 6640-24-0) as a low-cost starting material provides a supply-chain advantage [2]. Furthermore, the acryloyl linkage in CAS 329778-20-3 retains the α,β-unsaturated carbonyl system, which serves as a reactive handle for further diversification (e.g., Michael addition, cycloaddition) not present in saturated N-acyl or N-carbamoyl analogs. This positions CAS 329778-20-3 as a versatile late-stage intermediate for focused library synthesis targeting the PAF receptor or related GPCRs.

Chemical Synthesis Piperazine Building Block Medicinal Chemistry

Recommended Research and Industrial Application Scenarios for 1-(3-Chlorophenyl)-4-[3-(4-chlorophenyl)acryloyl]piperazine (CAS 329778-20-3)


PAF Receptor Antagonist Screening in Platelet Aggregation Assays

CAS 329778-20-3 is most appropriately deployed as a screening candidate in PAF-induced platelet aggregation assays, where the N-acryloylpiperazine chemotype has demonstrated nanomolar to micromolar antagonism depending on the specific substitution pattern [1]. Its distinct meta-chloro N-aryl / para-chloro cinnamoyl substitution pattern is a defined variable within the Sankyo patent SAR space [2], and direct comparison with the unsubstituted phenyl analog (CAS 349417-98-7) in the same assay format would establish the quantitative impact of the para-chloro substituent on anti-PAF potency.

Focused Piperazine Library Synthesis for Dual PAF/HIV-1 Antagonist Discovery

The α,β-unsaturated carbonyl system in CAS 329778-20-3 provides a reactive enone handle suitable for generating focused compound libraries via Michael addition, cycloaddition, or conjugate reduction [1]. This diversification capability makes the compound a strategic procurement choice for medicinal chemistry groups seeking to explore SAR beyond the carbamate-linked piperazine series exemplified by PMS 601, where the enone functionality is absent [2].

Pharmacophore Validation Studies on the Cache-Oreilles Binding Model

The 'cache-oreilles' (ear-muff) electronic distribution model proposed for piperazine-based PAF antagonists posits that both the N-aryl and N-acyl substituents contribute to the electrostatic recognition surface at the PAF receptor [1]. CAS 329778-20-3, with its meta-chloro N-aryl and para-chloro cinnamoyl groups, serves as a test probe for validating the contribution of dual chlorination to this pharmacophoric model, particularly through comparative electrostatic potential mapping and docking studies against the reference compound PMS 601 [1].

Chemical Biology Tool for Studying PAF Receptor Signaling in Inflammatory Models

Based on its structural assignment to the N-acryloylpiperazine PAF antagonist class [1], CAS 329778-20-3 can be evaluated as a tool compound for dissecting PAF receptor-mediated signaling pathways in cellular models of inflammation. The compound's dichloro substitution pattern offers a distinct chemical probe profile compared to mono-chlorinated or unsubstituted analogs, potentially revealing substituent-dependent differences in receptor residency time or functional selectivity that are relevant to target validation studies.

Quote Request

Request a Quote for 1-(3-Chlorophenyl)-4-[3-(4-chlorophenyl)acryloyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.